Lipoamido-PEG3-alcohol

Vue d'ensemble

Description

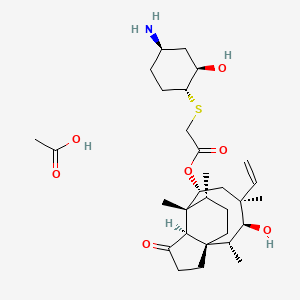

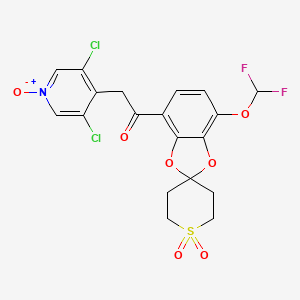

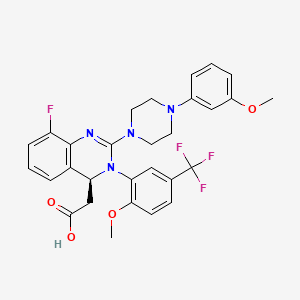

Lipoamido-PEG3-alcohol is a PEG linker with a lipoamide moiety and a reactive alcohol group . The alcohol group can be reacted to further derivatize the compound . The hydrophilic PEG spacer can increase the compound’s water solubility in aqueous media .

Molecular Structure Analysis

The molecular formula of Lipoamido-PEG3-alcohol is C16H31NO5S2 . The IUPAC name is 5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)pentanamide . The molecular weight is 381.55 .

Physical And Chemical Properties Analysis

Lipoamido-PEG3-alcohol has a molecular weight of 381.55 . It is soluble in DMSO . The compound appears as a light yellow or white solid .

Applications De Recherche Scientifique

Liposomal Drug Delivery Systems

Immunogenicity in Liposomal Systems : PEG-lipids in liposomes can elicit a strong immune response, impacting the blood clearance of subsequent doses. This has implications for the use of liposomal formulations in drug delivery and vaccine development (Semple et al., 2005).

Aggregate Structure and Phase Behavior : The study of PEG-lipid mixtures reveals the transition from liposomes to micelles, contributing to understanding the physical-chemical properties of lipid bilayers in drug delivery systems (Johnsson & Edwards, 2003).

Enhanced Bio-stability and Circulation : PEGylation of liposomes improves bio-stability and prolongs circulation, offering potential for enhanced drug delivery (Maurer et al., 2001).

Surface Modification for Passive Drug Targeting : Surface-modification of liposomes with PEG and other hydrophilic polymers can influence biodistribution and drug targeting (Shehata et al., 2008).

Therapeutic Applications

Anticancer Therapeutics : PEG-lipid formulations, such as stealth liposomes, are used in various anticancer therapies, enhancing target efficiency and drug activity (Immordino et al., 2006).

Lipase-Catalyzed Esterification in Drug Synthesis : Utilization of PEG in biphasic solvent systems for lipase-catalyzed acylation of alcohols, impacting drug synthesis (Reetz & Wiesenhöfer, 2004).

Injectable Liposomal Formulations for Cancer Treatment : Development of PEGylated liposomal formulations for enhanced drug stability and effectiveness in cancer treatment (Najlah et al., 2019).

3-Bromopyruvate Formulation Challenges in Oncology : Addressing the challenges in formulating 3-Bromopyruvate with PEG for cancer treatment (El Sayed, 2018).

Biomedical Engineering and Nanotechnology

Microbubble Stability in Therapeutic Applications : Investigating the effect of PEGylation on the properties of lipid-shelled microbubbles for drug delivery and imaging (Abou-Saleh et al., 2014).

PEG Conjugates in Drug Delivery : PEG conjugation to proteins, drugs, and lipids for improved drug delivery systems (Zalipsky, 1995).

Solid Lipid Nanoparticles (SLN) in Drug Administration : SLN coated with PEG derivatives for improved drug bioavailability and targeting (Üner & Yener, 2007).

Surface Engineering for Nonfouling Behaviors : The use of PEG and other hydrophilic molecules in surface engineering of liposomes and biomaterials for nonfouling applications (Nag & Awasthi, 2013).

Safety and Hazards

In case of skin contact with Lipoamido-PEG3-alcohol, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, seek medical attention . The compound should be stored at -20°C .

Mécanisme D'action

Target of Action

Lipoamido-PEG3-alcohol is a polyethylene glycol (PEG) linker with a lipoamide moiety and a reactive alcohol group Peg linkers like lipoamido-peg3-alcohol are generally used to modify other molecules, enhancing their solubility, stability, and bioavailability .

Mode of Action

The reactive alcohol group in Lipoamido-PEG3-alcohol can react to further derivatize the compound . This allows it to be attached to other molecules, altering their properties. The hydrophilic PEG spacer increases the compound’s water solubility in aqueous media , which can be crucial for the delivery of hydrophobic drugs.

Biochemical Pathways

Pegylation, the process of attaching peg chains to molecules, can affect various biochemical pathways depending on the molecule being modified .

Result of Action

The specific molecular and cellular effects of Lipoamido-PEG3-alcohol’s action depend on the molecule it is attached to. Generally, PEGylation can enhance the therapeutic potential of drugs by improving their stability, solubility, and bioavailability .

Action Environment

The action of Lipoamido-PEG3-alcohol can be influenced by various environmental factors. For instance, the temperature and pH can affect the stability of PEGylated compounds . Additionally, the presence of other substances in the environment can potentially interact with the PEG chain, affecting its properties and, consequently, its action .

Propriétés

IUPAC Name |

5-(dithiolan-3-yl)-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO5S2/c18-7-9-21-11-13-22-12-10-20-8-6-17-16(19)4-2-1-3-15-5-14-23-24-15/h15,18H,1-14H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNNKKYGPYWQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lipoamido-PEG3-alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

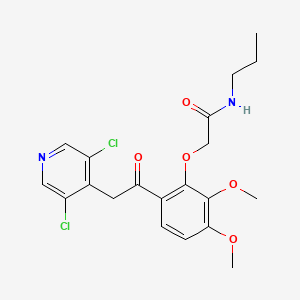

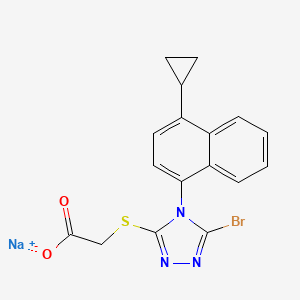

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B608509.png)